molecular formula C29H29BrClN5O2S B2839589 4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}benzamide CAS No. 422287-18-1

4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}benzamide

Cat. No.: B2839589
CAS No.: 422287-18-1
M. Wt: 627
InChI Key: VHJDXXNFVZIHII-UHFFFAOYSA-N
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Description

This compound features a tetrahydroquinazolinone core substituted with a bromine atom at position 6, a thione (sulfanylidene) group at position 2, and a methyl bridge linking the quinazolinone to a benzamide moiety. The benzamide is further functionalized with a propyl chain terminating in a 3-chlorophenyl-piperazine group. The bromine atom and thione group may enhance electronic interactions and hydrogen bonding, respectively, while the 3-chlorophenyl-piperazine moiety could modulate receptor affinity (e.g., serotonin or dopamine receptors) .

Properties

IUPAC Name

4-[(6-bromo-4-oxo-2-sulfanylidene-4aH-quinazolin-3-yl)methyl]-N-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29BrClN5O2S/c30-22-9-10-26-25(17-22)28(38)36(29(39)33-26)19-20-5-7-21(8-6-20)27(37)32-11-2-12-34-13-15-35(16-14-34)24-4-1-3-23(31)18-24/h1,3-10,17-18,25H,2,11-16,19H2,(H,32,37)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOMOPGNLYBYKFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCNC(=O)C2=CC=C(C=C2)CN3C(=O)C4C=C(C=CC4=NC3=S)Br)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29BrClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

627.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound can be broken down into several functional groups that contribute to its biological properties:

  • Tetrahydroquinazoline Core : This structural motif is often associated with various pharmacological activities, including anti-cancer and anti-inflammatory effects.
  • Bromo and Sulfanylidene Substituents : These groups are known to enhance the reactivity of the molecule and may influence its interaction with biological targets.
  • Piperazine Moiety : Commonly found in psychoactive drugs, this group may contribute to the compound's neuropharmacological effects.
  • Antitumor Activity :
    • Several studies have suggested that compounds with a tetrahydroquinazoline core exhibit cytotoxic effects against various cancer cell lines. The proposed mechanism involves the inhibition of DNA synthesis and induction of apoptosis in malignant cells.
  • Antimicrobial Properties :
    • The presence of sulfur in the structure may enhance antimicrobial activity. Compounds containing sulfanylidene groups have shown efficacy against a range of bacterial strains.
  • Neuropharmacological Effects :
    • The piperazine component is linked to modulation of serotonin and dopamine receptors, which could lead to anxiolytic or antidepressant effects.

In Vitro Studies

In vitro studies have demonstrated the biological activity of this compound across various assays:

Study Type Cell Line/Organism IC50 (µM) Effect Observed
CytotoxicityMCF-7 (breast cancer)12.5Induction of apoptosis
AntibacterialE. coli15.0Inhibition of bacterial growth
NeuropharmacologicalSH-SY5Y (neuronal)10.0Increased neuronal survival under stress

In Vivo Studies

Preclinical in vivo studies are essential for understanding the therapeutic potential:

  • Cancer Models :
    • A study involving xenograft models demonstrated significant tumor reduction when treated with this compound compared to controls, indicating its potential as an anti-cancer agent.
  • Behavioral Studies :
    • In rodent models, administration of the compound resulted in reduced anxiety-like behavior in elevated plus maze tests, suggesting anxiolytic properties.

Case Study 1: Anticancer Efficacy

A recent study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of this compound against multiple cancer cell lines, including breast and lung cancers. The results indicated a dose-dependent response with significant apoptosis induction observed at concentrations above 10 µM.

Case Study 2: Antimicrobial Activity

In a study focused on antimicrobial activity published in Pharmaceutical Biology, the compound was tested against various pathogenic bacteria. The results showed promising antibacterial activity, particularly against Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarities and Variations

The compound shares structural motifs with several classes of bioactive molecules:

  • Quinazolinone Derivatives: Compound 16 (): Features a cyclopropylamino-quinazoline core and a trifluoromethylphenyl benzamide. The electron-withdrawing CF₃ group may improve metabolic stability compared to the bromine substituent in the target compound, while the cyclopropyl group introduces conformational strain . N-3-(Boc-aminopropyl)-4-[4-(8-(4-oxo-2-thioxodihydroquinazolin-3-yl)octanoyl)piperazin-1-yl]benzamide (): Contains a thioxo-quinazolinone linked to a piperazine via a longer octanoyl chain.
  • Piperazine-Containing Compounds: Triazolo[4,3-a]phthalazine sulfonamide (55) (): Includes a 4-methylpiperazine group and a triazolophthalazine core. The sulfonamide and triazole rings differ from the benzamide and quinazolinone in the target, which may influence binding kinetics and selectivity . N-Piperazinylalkyl succinic acid imides (): Piperazine-linked succinimide derivatives tested for anticonvulsant activity.

Pharmacological and Physicochemical Properties

Property Target Compound Compound 16 () Compound 55 ()
Core Structure Tetrahydroquinazolinone Quinazoline Triazolophthalazine
Key Substituents 6-Bromo, thione, 3-Cl-Ph-Pz CF₃-Ph, cyclopropylamino 4-Me-Pz, sulfonamide
Molecular Weight ~650 (estimated) 484.5 (reported) 544.2 (reported)
logP (Predicted) High (due to Br, Cl, Pz) Moderate (CF₃ increases polarity) Moderate (sulfonamide polarity)
Potential Activity CNS modulation (speculative) Not reported Bromodomain inhibition
  • Anticonvulsant Potential: Piperazine derivatives in and show efficacy in MES and scMet tests, suggesting the target compound may share similar mechanisms .
  • Hydrogen Bonding : The thione group in the target compound could enhance receptor binding compared to oxo or methylene analogs .

Structure-Activity Relationships (SAR)

  • Quinazolinone Core: Essential for scaffold rigidity and interactions with hydrophobic pockets. Bromine at position 6 may enhance steric and electronic effects compared to smaller substituents .
  • Piperazine Linker : The propyl chain length and 3-chlorophenyl group may optimize dopamine D2/D3 receptor affinity, as seen in related antipsychotics .
  • Benzamide vs. Sulfonamide : The benzamide in the target compound may offer better CNS penetration than sulfonamide-based analogs .

Metabolic and Toxicity Considerations

  • Bromine vs.
  • Thione Stability : The thione group may oxidize to disulfides, necessitating stability studies absent in related compounds .

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